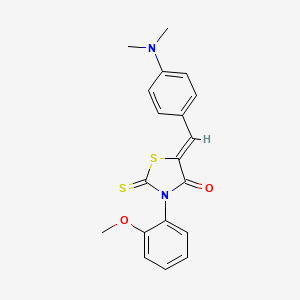![molecular formula C16H12Cl2N2O3 B11697820 5,6-dichloro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11697820.png)
5,6-dichloro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dicloro-2-{[(2-metoxifenil)amino]metil}-1H-isoindol-1,3(2H)-diona es un compuesto orgánico sintético que pertenece a la clase de derivados de isoindol. Este compuesto se caracteriza por la presencia de dos átomos de cloro en las posiciones 5 y 6, un grupo metoxifenilo y un grupo amino metilo unido al núcleo de isoindol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5,6-dicloro-2-{[(2-metoxifenil)amino]metil}-1H-isoindol-1,3(2H)-diona típicamente involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de isoindol: El núcleo de isoindol se puede sintetizar mediante una reacción de ciclización que involucra un precursor adecuado, como un derivado de anhídrido ftálico.
Introducción de átomos de cloro: La cloración del núcleo de isoindol se logra utilizando agentes clorantes como cloruro de tionilo o pentacloruro de fósforo en condiciones controladas.
Unión del grupo metoxifenilo: El grupo metoxifenilo se introduce mediante una reacción de sustitución nucleófila utilizando un derivado de metoxifenilamina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
5,6-dicloro-2-{[(2-metoxifenil)amino]metil}-1H-isoindol-1,3(2H)-diona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la reducción de grupos funcionales específicos.
Sustitución: Los átomos de cloro en el compuesto pueden sufrir reacciones de sustitución nucleófila con nucleófilos como aminas o tioles, lo que lleva a la formación de derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, condiciones anhidras.
Sustitución: Aminas, tioles, solventes polares, temperaturas elevadas.
Principales productos formados
Oxidación: Derivados de isoindol oxidados.
Reducción: Derivados de isoindol reducidos.
Sustitución: Derivados de isoindol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como reactivo en síntesis orgánica.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente para dirigirse a vías biológicas y objetivos moleculares específicos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5,6-dicloro-2-{[(2-metoxifenil)amino]metil}-1H-isoindol-1,3(2H)-diona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas: Inhibición o modulación de la actividad de enzimas específicas involucradas en procesos biológicos.
Interacción con receptores: Unión a receptores celulares e influencia en las vías de transducción de señales.
Modulación de la expresión genética: Afecta la expresión de genes involucrados en varias funciones celulares.
Comparación Con Compuestos Similares
5,6-dicloro-2-{[(2-metoxifenil)amino]metil}-1H-isoindol-1,3(2H)-diona se puede comparar con otros derivados de isoindol, como:
5,6-dicloro-2-{[(2-hidroxifenil)amino]metil}-1H-isoindol-1,3(2H)-diona: Estructura similar pero con un grupo hidroxilo en lugar de un grupo metoxilo.
5,6-dicloro-2-{[(2-aminofenil)amino]metil}-1H-isoindol-1,3(2H)-diona: Estructura similar pero con un grupo amino en lugar de un grupo metoxilo.
La singularidad de 5,6-dicloro-2-{[(2-metoxifenil)amino]metil}-1H-isoindol-1,3(2H)-diona radica en sus grupos funcionales específicos, que contribuyen a sus propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C16H12Cl2N2O3 |
|---|---|
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
5,6-dichloro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-23-14-5-3-2-4-13(14)19-8-20-15(21)9-6-11(17)12(18)7-10(9)16(20)22/h2-7,19H,8H2,1H3 |
Clave InChI |
XQZZCTHMYBHUBL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11697742.png)


![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697755.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697758.png)
![2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697763.png)

![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697793.png)
![3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11697798.png)


![(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697815.png)
![3-chloro-N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B11697816.png)
